molecular formula C12H16FN B13605323 3-(3-Fluoro-5-methylphenyl)piperidine

3-(3-Fluoro-5-methylphenyl)piperidine

Cat. No.: B13605323
M. Wt: 193.26 g/mol
InChI Key: XSMDBQNMUAWYAU-UHFFFAOYSA-N
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Description

3-(3-Fluoro-5-methylphenyl)piperidine is an organic compound that belongs to the class of fluorinated piperidines It features a piperidine ring substituted with a 3-fluoro-5-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated precursor under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of 3-(3-Fluoro-5-methylphenyl)piperidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of reagents and catalysts can be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-5-methylphenyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons.

    Substitution: The fluoro and methyl groups on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium hydride and alkyl halides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluoro-methyl ketones, while reduction can produce various amines.

Scientific Research Applications

3-(3-Fluoro-5-methylphenyl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-5-methylphenyl)piperidine involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The piperidine ring can also contribute to the compound’s overall stability and bioavailability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-methylpiperidine: Similar in structure but with the methyl group on a different position.

    3-Fluoro-5-chlorophenylpiperidine: Contains a chlorine atom instead of a methyl group.

    3-(3-Fluoro-5-methylphenyl)pyridine: Features a pyridine ring instead of a piperidine ring.

Uniqueness

3-(3-Fluoro-5-methylphenyl)piperidine is unique due to the specific positioning of the fluoro and methyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the piperidine ring provides a distinct set of properties that can be leveraged in various applications .

Properties

Molecular Formula

C12H16FN

Molecular Weight

193.26 g/mol

IUPAC Name

3-(3-fluoro-5-methylphenyl)piperidine

InChI

InChI=1S/C12H16FN/c1-9-5-11(7-12(13)6-9)10-3-2-4-14-8-10/h5-7,10,14H,2-4,8H2,1H3

InChI Key

XSMDBQNMUAWYAU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)F)C2CCCNC2

Origin of Product

United States

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